molecular formula C22H20Br2N2O2 B5085006 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol

Cat. No. B5085006
M. Wt: 504.2 g/mol
InChI Key: JSUUSXDEPORDON-UHFFFAOYSA-N
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Description

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Carbazolol and belongs to the class of beta-blockers. Beta-blockers are a class of drugs that are used to treat various cardiovascular diseases such as hypertension, angina, and arrhythmias. Carbazolol has been found to exhibit potent beta-blocking activity and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

Carbazolol exhibits its beta-blocking activity by blocking the beta-adrenergic receptors present in the heart, lungs, and other organs. By blocking these receptors, Carbazolol reduces the effects of the stress hormone adrenaline, which can cause an increase in heart rate and blood pressure. By reducing the effects of adrenaline, Carbazolol helps to lower blood pressure and reduce the workload on the heart.
Biochemical and Physiological Effects:
Carbazolol has been found to exhibit several biochemical and physiological effects. It has been found to reduce heart rate, lower blood pressure, and reduce the workload on the heart. Carbazolol has also been found to reduce the production of renin, a hormone that plays a role in regulating blood pressure. Additionally, Carbazolol has been found to reduce the production of aldosterone, a hormone that plays a role in regulating sodium and potassium levels in the body.

Advantages and Limitations for Lab Experiments

The advantages of using Carbazolol in lab experiments include its potent beta-blocking activity, its relatively simple synthesis process, and its potential applications in various fields. However, there are also some limitations to using Carbazolol in lab experiments. These limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on Carbazolol. One potential direction is to study its potential applications in the treatment of glaucoma. Another potential direction is to study its potential applications in the treatment of anxiety disorders. Additionally, further studies are needed to determine its safety and efficacy in humans and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of Carbazolol involves the reaction of 3,6-dibromo-9H-carbazole with 4-methoxyaniline in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol as the final product. The synthesis of Carbazolol has been reported in several research articles and is considered a relatively simple process.

Scientific Research Applications

Carbazolol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent beta-blocking activity and has been studied for its potential applications in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. Carbazolol has also been studied for its potential applications in the treatment of glaucoma, a disease that affects the optic nerve and can lead to vision loss. Additionally, Carbazolol has been studied for its potential applications in the treatment of anxiety disorders.

properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(4-methoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Br2N2O2/c1-28-18-6-4-16(5-7-18)25-12-17(27)13-26-21-8-2-14(23)10-19(21)20-11-15(24)3-9-22(20)26/h2-11,17,25,27H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUUSXDEPORDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol

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